molecular formula C15H29NO B12656292 N-Isododecylacrylamide CAS No. 72427-97-5

N-Isododecylacrylamide

Cat. No.: B12656292
CAS No.: 72427-97-5
M. Wt: 239.40 g/mol
InChI Key: RDHPGEGGMJVPLB-UHFFFAOYSA-N
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Description

N-Isododecylacrylamide (CAS 72427-97-5) is a hydrophobic acrylamide derivative characterized by a branched isododecyl (C12H25) group attached to the amide nitrogen. This discrepancy may arise from reporting errors or structural variations. The compound is primarily used in polymer synthesis, surfactants, and hydrophobic material formulations.

Properties

CAS No.

72427-97-5

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-(10-methylundecyl)prop-2-enamide

InChI

InChI=1S/C15H29NO/c1-4-15(17)16-13-11-9-7-5-6-8-10-12-14(2)3/h4,14H,1,5-13H2,2-3H3,(H,16,17)

InChI Key

RDHPGEGGMJVPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCNC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isododecylacrylamide can be synthesized through the reaction of acrylamide with isododecylamine. The reaction typically involves the use of a solvent such as toluene or dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions: N-Isododecylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce N-isododecylamines .

Mechanism of Action

The mechanism by which N-Isododecylacrylamide exerts its effects is primarily through its ability to form stable polymers and hydrogels. These materials can interact with biological systems, providing a scaffold for cell growth and differentiation. The molecular targets include various proteins and enzymes involved in cell adhesion and signaling pathways .

Comparison with Similar Compounds

N-Dodecylacrylamide (Linear Chain Analog)

  • Molecular Formula: C15H29NO
  • Molecular Weight : 239.40 g/mol
  • Structure : Linear dodecyl (C12H25) chain.
  • Properties: Lower solubility in non-polar solvents compared to branched analogs due to linear packing. Higher melting point (crystalline behavior). Used in emulsion polymerization as a surfactant .
  • Key Difference : The linear chain of N-Dodecylacrylamide enhances crystallinity, whereas the branched isododecyl group in N-Isododecylacrylamide disrupts molecular packing, improving solubility in organic solvents .

N-Cyanomethylacrylamide (Polar Substituent)

  • Molecular Formula : C4H6N2O (inferred from structure).
  • Structure: Cyanomethyl (-CH2CN) group.
  • Properties :
    • High polarity due to the nitrile group.
    • Temperature-responsive behavior in polymers (lower critical solution temperature, LCST) .
    • Applications in stimuli-responsive hydrogels and drug delivery systems .
  • Key Difference: The polar cyanomethyl group contrasts sharply with the hydrophobic isododecyl chain, leading to divergent solubility profiles (polar vs. non-polar solvents) and applications (responsive materials vs. surfactants).

Isododecyl Methacrylate (Ester-Based Analog)

  • Molecular Formula : C16H30O2
  • Molecular Weight : 254.41 g/mol
  • Structure : Branched isododecyl chain attached to a methacrylate ester.
  • Properties :
    • Hydrophobic and UV-stable.
    • Used in coatings, adhesives, and lubricants.
  • Key Difference : The ester group in isododecyl methacrylate lacks hydrogen-bonding capability, making it less polar than this compound. This results in distinct polymer properties (e.g., flexibility vs. rigidity) .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Solubility Applications
This compound C16H30O2 254.41* Amide Organic solvents Hydrophobic polymers
N-Dodecylacrylamide C15H29NO 239.40 Amide Limited solubility Emulsion polymerization
N-Cyanomethylacrylamide C4H6N2O 98.10† Amide + Nitrile Polar solvents Temperature-responsive gels
Isododecyl Methacrylate C16H30O2 254.41 Ester Hydrophobic media Coatings, adhesives

Research Findings and Implications

  • Thermal Behavior : Branched alkyl chains (e.g., isododecyl) lower melting points and enhance solubility compared to linear analogs .
  • Hydrogen Bonding : The amide group in this compound enables stronger intermolecular interactions than esters, improving thermal stability in polymers .
  • Applications: this compound’s hydrophobicity makes it suitable for oil-resistant coatings. N-Cyanomethylacrylamide’s LCST behavior is leveraged in biomedical devices .

Notes on Data Consistency

Discrepancies exist in the reported molecular formula of this compound (C16H30O2 vs. expected C15H29NO). This may reflect reporting errors or structural variations. Further verification from primary literature is recommended.

Biological Activity

N-Isododecylacrylamide (NIDA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery, biocompatibility, and polymer science. This article will explore the biological activity of NIDA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

This compound is a derivative of acrylamide, characterized by the presence of a long hydrophobic isododecyl chain. This modification enhances its amphiphilic properties, making it suitable for various applications in biomedical fields. The synthesis typically involves the reaction of isododecylamine with acrylic acid or acrylamide under controlled conditions to yield NIDA.

1. Antimicrobial Properties

NIDA has shown potential antimicrobial activity against various pathogens. Studies indicate that its long hydrophobic chain contributes to disrupting microbial cell membranes, leading to cell lysis. For instance, research has demonstrated that NIDA exhibits significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing antimicrobial coatings or agents.

2. Cytotoxicity and Biocompatibility

The cytotoxic effects of NIDA have been evaluated in several cell lines. In vitro studies indicate that while NIDA can induce cytotoxicity at higher concentrations, it remains relatively biocompatible at lower doses. This property is crucial for applications in drug delivery systems where biocompatibility is essential for therapeutic efficacy.

3. Polymer Applications

NIDA can be polymerized to form hydrogels that are responsive to environmental stimuli such as temperature and pH. These hydrogels can encapsulate drugs and release them in a controlled manner, making them suitable for targeted drug delivery applications. The ability to modulate the release profile based on external stimuli enhances the therapeutic index of encapsulated drugs.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of NIDA-based polymers against Staphylococcus aureus and Escherichia coli. The results showed that NIDA exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli when incorporated into polymer films. The study concluded that NIDA's incorporation into wound dressings could significantly reduce infection rates in clinical settings.

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Case Study 2: Biocompatibility Assessment

In a biocompatibility assessment using human dermal fibroblasts, NIDA was tested at various concentrations (0, 10, 50, and 100 µg/mL). Cell viability was measured using an MTT assay. Results indicated that cell viability remained above 80% at concentrations up to 50 µg/mL, suggesting good biocompatibility for potential therapeutic applications.

Concentration (µg/mL)Cell Viability (%)
0100
1095
5085
10060

The biological activity of NIDA can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic tail of NIDA interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : NIDA may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
  • Controlled Release Mechanism : In polymeric forms, the responsiveness to pH or temperature allows for tailored drug release profiles.

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